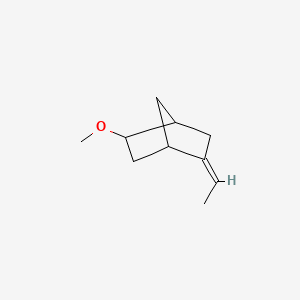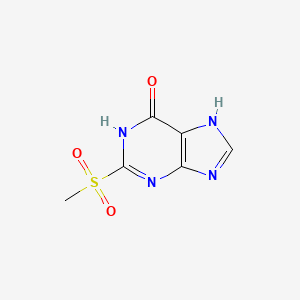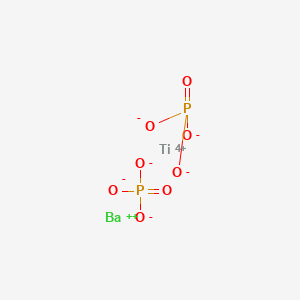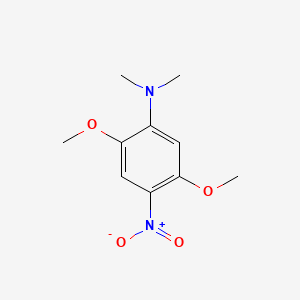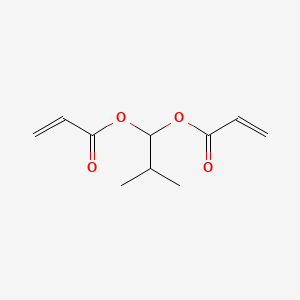
2-Methylpropylidene diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropylidene diacrylate is an organic compound with the molecular formula C10H14O4. It is a diacrylate ester derived from the reaction of acrylic acid with 2-methylpropylidene glycol. This compound is known for its use in the production of polymers and resins, particularly in the field of UV-curable coatings and adhesives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylpropylidene diacrylate can be synthesized through the esterification of 2-methylpropylidene glycol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropylidene diacrylate primarily undergoes polymerization reactions due to the presence of the acrylate groups. These reactions can be initiated by free radicals, UV light, or heat. The compound can also participate in addition reactions with nucleophiles .
Common Reagents and Conditions
Polymerization: Initiated by free radicals (e.g., benzoyl peroxide), UV light, or heat.
Addition Reactions: Nucleophiles such as amines or thiols can add to the acrylate groups under mild conditions.
Major Products
The major products formed from the polymerization of this compound are cross-linked polymers and resins. These materials are used in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance .
Aplicaciones Científicas De Investigación
2-Methylpropylidene diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials, bone cements, and other biomedical applications.
Industry: Applied in the production of UV-curable coatings, adhesives, and sealants.
Mecanismo De Acción
The primary mechanism of action for 2-methylpropylidene diacrylate involves its polymerization to form cross-linked networks. The acrylate groups undergo free radical polymerization, leading to the formation of a three-dimensional polymer network. This network provides the material with its characteristic mechanical strength and chemical resistance .
Comparación Con Compuestos Similares
Similar Compounds
- Ethylene glycol diacrylate (EGDA)
- Polypropylene glycol diacrylate (PPGDA)
- Ethylene glycol dimethacrylate (EGDMA)
- Polypropylene glycol dimethacrylate (PPGDMA)
Comparison
2-Methylpropylidene diacrylate is unique due to its specific molecular structure, which imparts distinct properties to the resulting polymers. Compared to ethylene glycol diacrylate and polypropylene glycol diacrylate, this compound provides enhanced mechanical properties and chemical resistance. This makes it particularly suitable for applications requiring high-performance materials .
Propiedades
Número CAS |
94231-39-7 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
(2-methyl-1-prop-2-enoyloxypropyl) prop-2-enoate |
InChI |
InChI=1S/C10H14O4/c1-5-8(11)13-10(7(3)4)14-9(12)6-2/h5-7,10H,1-2H2,3-4H3 |
Clave InChI |
ATRNAQROAWBAHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(OC(=O)C=C)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


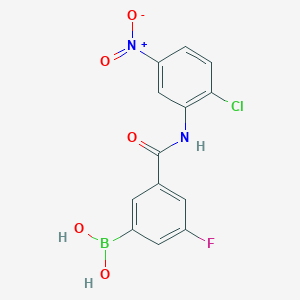
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)
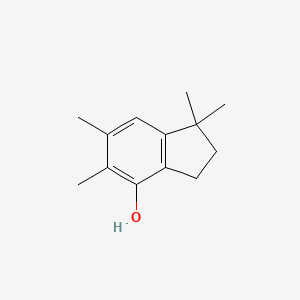
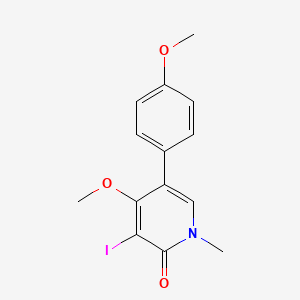
![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)
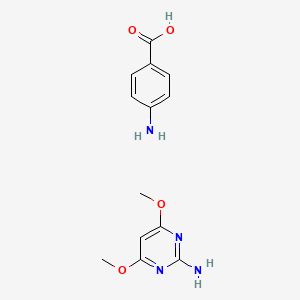
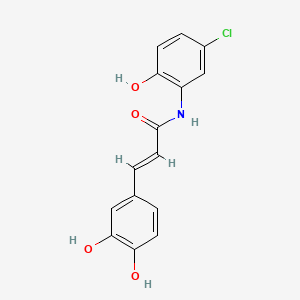
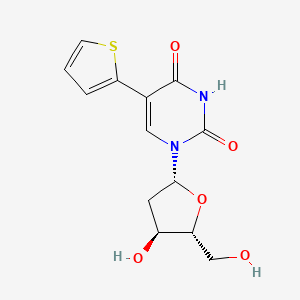
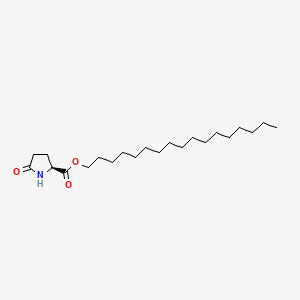
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
